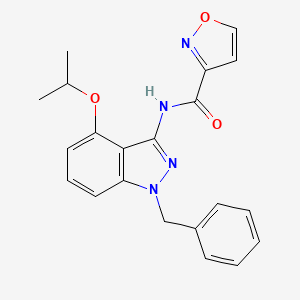

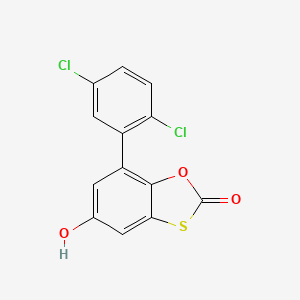

![molecular formula C21H13Br2Cl2NO3 B5544629 2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzoylamino compounds involves multistep chemical reactions, starting from basic precursors to more complex structures. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a compound with structural similarities, is achieved through the conversion of hippuric acid into a more reactive form, followed by hydrolysis with hydrochloric acid in methanol (Bratušek, Hvala, & Stanovnik, 1998). Such methodologies highlight the complex nature of synthesizing benzoylamino derivatives.

Molecular Structure Analysis

The molecular structure of benzoylamino compounds is characterized by the presence of the benzoylamino group attached to various core structures, influencing the compound's overall reactivity and properties. X-ray crystallography studies on related compounds, such as diisopropyl [(benzoylamino)(phenyl)methyl]phosphonate, provide insights into the dihedral angles and intermolecular hydrogen bonding, crucial for understanding the compound's three-dimensional conformation and chemical behavior (Fang, Fang, Xu, Yu, & Zhao, 2009).

Chemical Reactions and Properties

Benzoylamino compounds undergo various chemical reactions, forming heterocyclic systems and demonstrating reactivity towards hydrazines and other nucleophiles. These reactions are pivotal for synthesizing polysubstituted heterocyclic systems, illustrating the compound's utility in forming complex molecular structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of benzoylamino compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Studies on similar compounds provide insights into how the arrangement of functional groups affects these properties. For instance, the crystal and molecular structure analysis of methyl 2-(benzoylamino)-3-(diethoxyphosphoryl)-3-(4-methoxyphenyl)propionate demonstrates the impact of diastereomers on the compound's physical state (Preußler, Kellner, & Sieler, 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and chemical compatibility, of "2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate" can be inferred from related benzoylamino compounds. For example, the reactions of methyl 2-benzoylamino-2-oxobutanoate with aromatic amines leading to cyclization products highlight the compound's potential for engaging in complex chemical transformations (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).

科学的研究の応用

Synthesis and Transformation

Research has demonstrated the versatility of benzoylamino compounds in the synthesis of various heterocyclic systems and derivatives. For instance, methyl 2-benzoylamino-3-oxobutanoate has been used as a precursor in the synthesis of pyrazolones and their derivatives, showcasing the compound's utility in creating novel organic molecules (Urška Bratušek et al., 1998). Additionally, studies have detailed the synthesis of liquid crystalline compounds and the exploration of their mesomorphic properties, highlighting the compound's role in the development of materials with potential applications in displays and optical devices (B. T. Thaker et al., 2012).

Chemical Reactions and Properties

Research into the reactivity and properties of benzoylamino derivatives has led to the discovery of novel reaction pathways and the development of new synthetic methodologies. For example, the diastereoselective synthesis of complex heterocyclic systems from methyl (E)-2-(benzoylamino)-3-cyanoprop-2-enoate demonstrates the compound's utility in constructing biologically relevant structures (Uroš Uršič et al., 2009). Additionally, the synthesis and study of ammonium 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates reveal insights into the structure-activity relationships of these compounds, with implications for the development of anti-inflammatory and anti-platelet agents (S. Krivokolysko et al., 2001).

Applications in Bioactive Compound Synthesis

The exploration of 2-benzoylaminobenzoic esters and their analogues has yielded compounds with significant anti-platelet aggregation and anti-inflammatory properties. This research highlights the potential of benzoylamino derivatives in the development of new therapeutic agents, offering insights into their mechanism of action and the structure-activity relationships governing their bioactivity (P. Hsieh et al., 2007).

特性

IUPAC Name |

[2-(benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2Cl2NO3/c22-14-8-13(11-26-20(27)12-4-2-1-3-5-12)19(17(23)9-14)29-21(28)16-7-6-15(24)10-18(16)25/h1-10H,11H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKLVBZLKPLIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)